2-Bromo-3-methylbutyric acid
Overview
Description
2-Bromo-3-methylbutyric acid, also known as α-Bromoisovaleric acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of butyric acid, where a bromine atom is substituted at the second carbon and a methyl group at the third carbon. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutyric acid can be synthesized through the bromination of 3-methylbutyric acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction Reactions: The compound can be reduced to 3-methylbutyric acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Major Products:
Substitution: 3-Methylbutyric acid derivatives.
Reduction: 3-Methylbutyric acid.
Oxidation: 3-Methylbutanoic acid or 3-Methyl-2-butanone
Scientific Research Applications
2-Bromo-3-methylbutyric acid is utilized in various scientific research fields:
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbutyric acid involves its reactivity as a brominated carboxylic acid. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. In biological systems, it can interact with enzymes and proteins, leading to modifications that affect their activity and function .
Comparison with Similar Compounds
- 2-Bromopropionic acid
- 2-Bromo-2-methylpropionic acid
- 3-Bromopropionic acid
- 4-Bromobutyric acid
- 2-Bromobutyric acid
Comparison: 2-Bromo-3-methylbutyric acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated carboxylic acids. For instance, the presence of a methyl group at the third carbon enhances its steric hindrance, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
2-bromo-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870617 | |
Record name | Butanoic acid, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-74-2, 169320-29-0 | |
Record name | 2-Bromo-3-methylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Bromoisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565742 | |
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Record name | 2-Bromo-3-methylbutyric acid | |
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Record name | 2-Bromo-3-methylbutyric acid | |
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Record name | Butanoic acid, 2-bromo-3-methyl- | |
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Record name | Butanoic acid, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-bromo-3-methylbutyric acid diisopropylamine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.174 | |
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Record name | 2-bromo-3-methylbutyric acid | |
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Record name | .ALPHA.-BROMOISOVALERIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69LGV465C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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